molecular formula C11H14O2 B13620562 1-(2-Methoxy-4-methylphenyl)propan-2-one CAS No. 62155-73-1

1-(2-Methoxy-4-methylphenyl)propan-2-one

Cat. No.: B13620562
CAS No.: 62155-73-1
M. Wt: 178.23 g/mol
InChI Key: ZUDDMWPLLCMFEQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-methylphenyl)propan-2-one is a substituted aromatic ketone characterized by a methoxy group at the 2-position and a methyl group at the 4-position of the phenyl ring, with a propan-2-one (acetone-derived) backbone. This compound belongs to a broader class of arylpropanones, which are pivotal intermediates in organic synthesis and pharmaceutical research due to their versatile reactivity and structural motifs .

Properties

CAS No.

62155-73-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-methoxy-4-methylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2/c1-8-4-5-10(7-9(2)12)11(6-8)13-3/h4-6H,7H2,1-3H3

InChI Key

ZUDDMWPLLCMFEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of methyl iodide with 2-methoxy-4-methylbenzoyl chloride in the presence of zinc in an ethyl acetate/toluene mixture . Another method includes the Friedel-Crafts alkylation of 2-methoxy-4-methylbenzene with acetone in the presence of an aluminum chloride catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-4-methylphenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-4-methylphenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) used in the treatment of various diseases.

    Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The positional isomerism and functional group substitutions significantly influence the physicochemical and biological properties of arylpropanones. Key analogs include:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications References
1-(2-Methoxyphenyl)propan-2-one 5211-62-1 2-OCH₃ C₁₀H₁₂O₂ Intermediate in organic synthesis
1-(4-Methoxy-2-methylphenyl)propan-1-one 53773-76-5 4-OCH₃, 2-CH₃ (propan-1-one) C₁₁H₁₄O₂ Structural isomer; crystallography studies
1-(4-Fluoro-3-methoxyphenyl)propan-2-one 320338-98-5 3-OCH₃, 4-F C₁₀H₁₁FO₂ Enhanced polarity due to fluorine
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one 33839-13-3 3-C(CH₃)₃, 4-OH C₁₄H₂₀O₂ Pharmaceutical intermediate
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one - 3-OCH₃, 4-OH C₁₀H₁₂O₃ Antioxidant potential in lignans

Key Observations :

  • Electronic Effects : The electron-donating methoxy group (OCH₃) at the 2-position in the target compound may enhance resonance stabilization compared to para-substituted analogs like 1-(4-methoxyphenyl)propan-2-one .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in CAS 33839-13-3) reduce reactivity in nucleophilic additions, whereas methyl groups (e.g., 4-CH₃ in the target compound) offer minimal steric hindrance .
  • Polarity: Fluorine substitution (CAS 320338-98-5) increases electronegativity and boiling point (predicted: 260.8±25.0°C) compared to non-halogenated analogs .

Comparison of Yields :

Reaction Type Compound Synthesized Yield Conditions Reference
Pd-catalyzed domino reaction 1-(5-chloro-2,3-diiodophenyl)-propan-2-one 72% Reflux, anhydrous K₂CO₃
Condensation with α-chloroacetone 1-(benzothiazol-2'-ylthio)propan-2-one >90% Refluxing acetone
Structural and Crystallographic Analysis

X-ray crystallography using SHELX software (e.g., SHELXL, SHELXS) is a gold standard for confirming arylpropanone structures . For example:

  • 1-(benzothiazol-2'-ylthio)propan-2-one was unambiguously characterized via X-ray data (Tables 7–9 in ), demonstrating the importance of crystallography in resolving positional isomerism.
  • Hirshfeld surface analysis for 1-(4-(methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one revealed intermolecular interactions influencing crystal packing .

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